molecular formula C8H18O10S2 B1676060 Mannitol myleran CAS No. 1187-00-4

Mannitol myleran

カタログ番号: B1676060
CAS番号: 1187-00-4
分子量: 338.4 g/mol
InChIキー: ODOISJJCWUVNDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of mannitol busulfan involves the reaction of mannitol with busulfan. Busulfan contains two labile methanesulfonate groups attached to opposite ends of a four-carbon alkyl chain . The reaction typically involves the esterification of mannitol with busulfan under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production of mannitol busulfan may involve biotechnological methods for the production of mannitol, such as fermentation engineering, protein engineering, and metabolic engineering . These methods are preferred due to their efficiency and environmental friendliness compared to traditional chemical synthesis .

化学反応の分析

反応の種類: マンニトール・ブスルファンは、以下のような様々な化学反応を起こします。

    酸化: マンニトールのヒドロキシル基は、酸化されて対応するアルデヒドまたはケトンを生成することができます。

    還元: ブスルファンのカルボニル基は、還元されてアルコールを生成することができます。

    置換: ブスルファンのメタンスルホン酸エステル基は、他の求核剤で置換することができます。

一般的な試薬および条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

    還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

    置換: アミンやチオールなどの求核剤は、置換反応に使用することができます。

主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬や条件によって異なります。 例えば、マンニトールの酸化によりマンニトール酸が生成され、ブスルファンの還元によりブタンジオール誘導体が生成される可能性があります .

4. 科学研究への応用

マンニトール・ブスルファンは、化学、生物学、医学、産業など、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Scientific Research Applications

Mannitol myleran has several applications across various fields:

  • Chemotherapy : Primarily used in the treatment of chronic granulocytic leukemia due to its ability to target and destroy tumor cells effectively.
  • Osmotic Diuresis : Acts as an osmotic diuretic, drawing water into the extracellular space and reducing intracranial pressure.
  • Combination Therapy : Enhances the anti-tumor effects of other agents when used in combination therapies .
  • Neuro-oncology : Used in drug delivery strategies to overcome the blood-brain barrier, allowing for enhanced delivery of chemotherapeutic agents .

Case Studies

  • Chronic Granulocytic Leukemia Treatment :
    • A comparative study demonstrated that this compound exhibits significant efficacy in treating chronic granulocytic leukemia, showing comparable results to traditional therapies like busulfan but with a more predictable myelosuppressive action .
  • Nephrotoxicity Prevention :
    • A study indicated that preloading with mannitol could protect against cisplatin-induced nephrotoxicity, showcasing its role beyond oncology into renal protection during chemotherapy .
  • Tumor Inhibition :
    • Research highlighted the tumor-inhibiting properties of this compound, showing effectiveness in reducing tumor size in various preclinical models while minimizing adverse side effects commonly associated with other alkylating agents .

Comparison of this compound with Other Compounds

CompoundTypePrimary UseUnique Features
MannitolSugar AlcoholOsmotic diureticPrimarily used for renal protection
BusulfanAlkylating AgentChemotherapy for leukemiaStrong DNA cross-linking capability
DibromomannitolModified MannitolAnti-cancer agentEnhanced cytotoxicity due to bromination
This compoundCombinationChemotherapyCombines osmotic and alkylating properties

作用機序

マンニトール・ブスルファンの作用機序は、DNAのアルキル化です。 ブスルファンは、加水分解によりカルボニウムイオンを放出する不安定なメタンスルホン酸エステル基を2つ持っています。 これらのイオンは、DNAのグアノシンのN-7位に共有結合を形成し、DNAの架橋と複製および転写の阻害につながります . この機序は、特定の種類の白血病に見られるような、急速に分裂する細胞を標的にするのに特に有効です .

類似化合物との比較

マンニトール・ブスルファンは、他のアルキル化剤や糖アルコール誘導体と比較することができます。

独自性: マンニトール・ブスルファンは、マンニトールとブスルファンの両方の特性を兼ね備えているため、治療効果と副作用の軽減という点で潜在的な利点を提供するユニークな化合物です .

類似化合物:

  • ブスルファン
  • ジメチルブスルファン
  • ヘプスルファム
  • マンニトール

この包括的な概要は、様々な科学および医療分野におけるマンニトール・ブスルファンの重要性を強調しています。 その特性のユニークな組み合わせにより、さらなる研究と応用のための貴重な化合物となっています。

生物活性

Mannitol myleran is a compound that combines mannitol, a sugar alcohol, with busulfan, a chemotherapeutic agent. This unique combination provides both osmotic diuretic properties and cytotoxic effects, making it particularly useful in treating certain hematological disorders, including leukemia. Its biological activity is characterized by its interactions with various biological molecules and its effects on cellular processes.

This compound's chemical structure allows it to function as an organosulfonic acid ester. The mechanism of action involves both components: mannitol exerts osmotic effects, while busulfan acts as an alkylating agent that interferes with DNA synthesis. This dual action is crucial for its therapeutic efficacy, especially in oncology.

Table 1: Comparison of this compound with Related Compounds

CompoundChemical FormulaPrimary UseUnique Features
MannitolC_6H_14O_6Osmotic diureticNaturally occurring sugar alcohol
BusulfanC_12H_16Br_2O_4SChemotherapy for leukemiaAlkylating agent causing DNA cross-linking
DibromomannitolC_6H_12Br_2O_6Chemotherapy for chronic leukemiaBrominated derivative of mannitol
This compoundC_12H_16O_6SChemotherapy for hematological disordersCombination of mannitol and busulfan

Biological Activity and Interaction Studies

Research indicates that this compound interacts with nucleic acids and proteins, affecting their metabolic activities. A study demonstrated that it influences the biosynthesis of RNA and DNA, which is critical in cancer treatment as it can inhibit the proliferation of malignant cells .

Case Studies: Clinical Applications

  • Pediatric Leukemia Treatment
    • Patient 1 : A 10-year-old boy with relapsed acute T-lymphoblastic leukemia (T-ALL) received this compound as part of his treatment regimen after failing to achieve remission with standard chemotherapy. Following treatment, he achieved complete remission and maintained leukemia-free survival for over three years .
    • Patient 2 : An 8-year-old boy also diagnosed with T-ALL received this compound after multiple relapses. His condition improved significantly post-treatment, showcasing the compound's effectiveness in severe cases .

Pharmacodynamics and Toxicity

This compound's pharmacodynamics reveal a complex interaction with biological systems. It has been noted for its relatively lower toxicity compared to traditional chemotherapy agents, which is a significant advantage in clinical settings. The compound's osmotic properties help manage side effects like cerebral edema associated with high-dose chemotherapy .

Research Findings

Recent studies have focused on the metabolic pathways influenced by this compound. It has been shown to enhance protein synthesis while simultaneously inhibiting the metabolic activities of cancerous cells. This dual effect underscores its potential as a therapeutic agent in oncology .

Table 2: Summary of Biological Effects

EffectDescription
Protein SynthesisEnhances protein synthesis in normal cells
DNA/RNA BiosynthesisInhibits biosynthesis in malignant cells
CytotoxicityInduces apoptosis in cancer cells
Osmotic DiuresisReduces intracranial pressure and promotes diuresis

特性

IUPAC Name

(2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O10S2/c1-19(13,14)17-3-5(9)7(11)8(12)6(10)4-18-20(2,15)16/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOISJJCWUVNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O10S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906613
Record name 1,6-Di-O-(methanesulfonyl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101759-31-3, 15410-53-4, 1187-00-4
Record name L-Mannitol, 1,6-dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101759313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dideoxydulcitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mannograno
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Di-O-(methanesulfonyl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mannitol myleran
Reactant of Route 2
Reactant of Route 2
Mannitol myleran
Reactant of Route 3
Mannitol myleran
Reactant of Route 4
Mannitol myleran
Reactant of Route 5
Mannitol myleran
Reactant of Route 6
Mannitol myleran

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。